molecular formula C19H26ClNOS B1662161 Rotigotine hydrochloride CAS No. 125572-93-2

Rotigotine hydrochloride

货号: B1662161
CAS 编号: 125572-93-2
分子量: 351.9 g/mol
InChI 键: CEXBONHIOKGWNU-NTISSMGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rotigotine hydrochloride is a non-ergoline dopamine receptor agonist developed by Whitby Research (now UCB Pharma) and approved for the treatment of Parkinson’s disease (PD) and restless legs syndrome (RLS) . It is a 5-hydroxy-2-aminotetralin derivative with a unique transdermal delivery system, providing continuous dopaminergic stimulation via a once-daily patch . Rotigotine exhibits multi-target activity, functioning as a full agonist at dopamine D1, D2, D3, D4, and D5 receptors (Ki values: 0.71–83 nM), a partial agonist at 5-HT1A receptors, and an antagonist at α2B-adrenergic receptors .

属性

IUPAC Name

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154792
Record name Rotigotine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125572-93-2
Record name Rotigotine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125572-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rotigotine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rotigotine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROTIGOTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Historical Context and Synthetic Challenges

The synthesis of Rotigotine hydrochloride, first disclosed in U.S. Pat. No. 4,564,628, initially faced challenges related to enantiomeric purity and byproduct formation. Early methods relied on boron hydrides for reductive amination, which introduced instability at elevated temperatures and generated polluting byproducts. Furthermore, the demethylation of intermediate 5-methoxy tetraline derivatives using boron tribromide required cryogenic conditions (−30°C to −45°C), complicating large-scale production. These limitations necessitated the development of alternative pathways prioritizing cost-effectiveness, scalability, and environmental sustainability.

Demethylation and Reductive Amination Pathway

Demethylation of 5-Methoxy Tetraline Intermediate

The process begins with the demethylation of (S)-(−)-5-methoxy-N-n-propyl-2-aminotetraline (2) using 48% hydrobromic acid under reflux. This step converts the methoxy group to a hydroxyl group, yielding 2-N-propyl-5-hydroxy tetraline hydrobromide (5) with minimal formation of de-alkylation byproducts. Critical parameters include:

  • Reaction Temperature : 80–90°C to ensure complete conversion without degradation.
  • Acid Concentration : 48% HBr optimizes protonation while avoiding excessive corrosivity.
  • Workup : Neutralization with sodium bicarbonate followed by extraction with ethyl acetate isolates the phenolic amine.

Reductive Amination with 2-Thienylacetic Acid

The liberated amine (6) undergoes reductive amination with 2-thienylacetic acid using a sodium borohydride complex in toluene at 80–90°C. This step attaches the thienylethyl side chain to the tetraline core. Key advantages over prior methods include:

  • Solvent Selection : Toluene enhances reaction homogeneity and facilitates downstream extraction.
  • Stoichiometry : A 1:1 molar ratio of amine to 2-thienylacetic acid minimizes unreacted starting material.
  • Yield : 80% isolated yield of Rotigotine free base after acid-base extraction.
Table 1: Optimized Conditions for Reductive Amination
Parameter Value/Range Impact on Yield/Purity
Temperature 80–90°C Maximizes reaction rate
Solvent Toluene Improves solubility
Sodium Borohydride 1.2 equivalents Ensures complete reduction
Reaction Time 8 hours Balances completion vs. degradation

Crystallization and Polymorphic Control

Formation of this compound

The free base is converted to the hydrochloride salt using concentrated HCl in ethanol. Evaporation under reduced pressure yields a crude solid, which is recrystallized to enhance purity.

Polymorphic Forms A and B

  • Form A : Obtained by dissolving the hydrochloride in ethanol (10 mL/g), heating to reflux, and adding ethyl acetate (1:1 v/v). Slow cooling induces crystallization, yielding Form A characterized by:

    • IR Peaks : 3074, 2946, 2621 cm⁻¹.
    • DSC : Onset at 108.8°C, peak at 123.0°C.
    • X-Ray Diffraction : Peaks at 7.1°, 9.8°, and 14.5° (2θ).
  • Form B : Recrystallization of Form A in ethanol-hexane (1:1 v/v) produces Form B, which exhibits superior thermal stability:

    • IR Peaks : 3072, 2942, 2625 cm⁻¹.
    • DSC : Onset at 115.6°C, peak at 127.3°C.
Table 2: Comparative Properties of Polymorphs
Property Form A Form B
Crystallization Solvent Ethanol-Ethyl Acetate Ethanol-Hexane
Melting Point 108.8°C (onset) 115.6°C (onset)
Stability Hygroscopic Non-hygroscopic

Alternative Acetylation-Hydrolysis Pathway

A novel method described in US-2011306776-A1 bypasses reductive amination by employing acetylation and sulfonate ester intermediates:

  • Acetylation : (S)-(−)-5-hydroxy-N-n-propyl-2-aminotetraline is acetylated to protect the hydroxyl group.
  • Alkylation : Reaction with 2-(2-thienyl)ethyl 2-nitrobenzenesulfonate introduces the thienylethyl moiety.
  • Hydrolysis : Acidic or basic conditions remove the acetyl group, yielding Rotigotine free base.
  • Purification : Recrystallization or salification with HCl produces the hydrochloride salt.

This pathway reduces reliance on boron reagents, addressing environmental concerns. However, it requires additional steps for sulfonate ester preparation, potentially increasing production costs.

Analytical Validation of Synthetic Batches

High-performance liquid chromatography (HPLC) methods ensure batch consistency and purity. A validated RP-HPLC protocol utilizes:

  • Column : BDS C-8 (4.6 × 150 mm, 5 µm).
  • Mobile Phase : 0.01N KH₂PO₄ (pH 4.8)-acetonitrile (45:55 v/v).
  • Detection : PDA at 224 nm.
  • Retention Time : 2.69 minutes for Rotigotine.

Linearity studies confirm a correlation coefficient (r²) >0.999 over 50–150% of the target concentration, with recoveries averaging 100.33%.

Comparative Evaluation of Methods

Yield and Scalability

  • Reductive Amination Pathway : 80% yield for free base; 70–94% for hydrochloride forms.
  • Acetylation-Hydrolysis Pathway : Yield data unspecified, but fewer hazardous reagents may offset lower efficiency.

Environmental Impact

  • Reductive Amination : Generates sodium borate byproducts requiring neutralization.
  • Acetylation-Hydrolysis : Avoids boron waste but uses sulfonate esters, necessitating specialized handling.

Industrial Applicability

The reductive amination method remains preferred for large-scale production due to established protocols and higher yields. However, the acetylation-hydrolysis approach offers a viable alternative for facilities prioritizing green chemistry.

科学研究应用

Parkinson's Disease Treatment

Rotigotine is approved for both monotherapy in early-stage PD and as an adjunct to levodopa therapy in more advanced stages. It has shown efficacy in reducing motor symptoms and improving overall quality of life.

Clinical Efficacy:

  • A systematic review indicated that rotigotine can help reduce the required doses of levodopa, thereby minimizing potential side effects associated with higher doses of this medication .
  • A study involving 287 patients demonstrated significant improvements in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) scores when rotigotine was used in combination with levodopa .

Restless Legs Syndrome

Rotigotine is also indicated for RLS, where it alleviates symptoms such as discomfort in the legs and the urge to move them, especially at night. Its transdermal delivery system allows for effective management without the gastrointestinal side effects common with oral medications .

Table 1: Summary of Clinical Studies on Rotigotine Dosage and Efficacy

AuthorYearDosage (mg/24 hr)Sample SizePD StageCombination AgentsLength of Study
Chaudhuri20132-16287AdvancedLevodopa8 weeks
Ferrazzoli20182-436EarlyNone18 months
Sieb20156147AdvancedLevodopa1 month
Cawello2014248BothLevodopa2 weeks
Isaacson20194.8-3.939EarlyLevodopa12 weeks

This table summarizes various studies that highlight the effectiveness of rotigotine across different stages of PD and its use in combination therapies.

Case Study Example: Application Site Reactions

A recent study evaluated alternative application sites for the rotigotine patch to minimize skin reactions, which are common at standard sites. Thirty patients were assessed for skin irritation scores when applying the patch to the shin compared to approved sites. Results indicated significantly lower irritation scores at the shin site, suggesting its viability as an alternative application area .

Long-Term Efficacy

Open-label extension studies have shown that rotigotine maintains its efficacy over extended periods without significant augmentation or dyskinesia development, which is often seen with other dopaminergic treatments .

作用机制

罗替戈汀盐酸盐作为多巴胺激动剂,激活体内多巴胺受体。它模拟神经递质多巴胺的作用,导致基底神经节运动区的多巴胺能传递改善。 这种作用有助于缓解帕金森病和不安腿综合征的症状 .

类似化合物:

    罗匹尼罗: 另一种非麦角类多巴胺激动剂,用于治疗帕金森病。

    普拉克索: 具有类似应用的多巴胺激动剂。

比较:

罗替戈汀盐酸盐以其独特的透皮递送系统而脱颖而出,它提供持续的药物供应,并有可能提高患者依从性 .

相似化合物的比较

Comparison with Similar Dopamine Agonists

Receptor Selectivity and Mechanism of Action

Rotigotine’s polypharmacology contrasts with the selectivity of other dopamine agonists:

Compound Receptor Profile (Ki values) Key Characteristics
Rotigotine HCl D1 (83 nM), D2 (4–15 nM), D3 (0.71 nM), 5-HT1A, α2B Non-ergoline, broad-spectrum agonist; transdermal delivery ensures stable plasma levels .
Ropinirole HCl D2/D3 (4–15 nM) Oral D2/D3-preferring agonist; higher risk of hypotension due to α2-adrenergic activity .
Pramipexole D3 (0.5 nM) > D2 (2.8 nM) Oral D3-selective agonist; associated with impulse control disorders .
Roxindole HCl D2-like (low nM), 5-HT1A/2A Investigational compound for schizophrenia; dual dopamine-serotonergic activity .

Pharmacokinetics and Delivery Systems

Rotigotine’s transdermal formulation provides distinct pharmacokinetic advantages over oral agonists:

Parameter Rotigotine HCl (Transdermal) Ropinirole HCl (Oral) Pramipexole (Oral)
Bioavailability ~37% (unconjugated) ~50% ~90%
Half-life 5–7 hours (unconjugated) 6 hours 8–12 hours
Cmax (Steady) 0.8–1.5 ng/mL (4 mg/24h patch) 4–6 ng/mL (3 mg dose) 2–4 ng/mL (0.5 mg dose)
Dosing Once daily 3x daily 3x daily

The transdermal system minimizes peak-trough fluctuations, reducing dyskinesia risk compared to oral agents . Ethnicity-based studies show comparable pharmacokinetics in Japanese and Caucasian populations after body-weight adjustment .

Clinical Efficacy in Parkinson’s Disease

Key clinical trial outcomes highlight differences in efficacy:

Study (Compound) Design Outcome (vs. Placebo) Reference
Rotigotine (SP512) Randomized, double-blind, 29 weeks UPDRS-III improvement: −4.98 points (p < 0.001)
Ropinirole (Requip®) 6-month monotherapy UPDRS-III improvement: −3.5 points (p < 0.05)
Pramipexole (Mirapex®) 6-month monotherapy UPDRS-III improvement: −4.2 points (p < 0.01)

Rotigotine demonstrated non-inferiority to ropinirole in early PD (SP513 trial) and sustained efficacy in advanced PD as adjunct therapy . Its 24-hour coverage may better address nocturnal symptoms in RLS compared to shorter-acting oral agents .

Chemical and Formulation Advances

Rotigotine’s structural stability and deuterated analogs (e.g., Rotigotine-D7 HCl) enhance research utility . Unlike ergoline derivatives (e.g., pergolide), it lacks 5-HT2B agonism, eliminating valvulopathy risk . Emerging formulations, such as PLGA nanoparticles for nasal-brain delivery, aim to improve bioavailability beyond the transdermal system .

生物活性

Rotigotine hydrochloride is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). Its pharmacological profile reveals significant interactions with various dopamine receptor subtypes, particularly the D2 and D3 receptors, as well as other neurotransmitter systems. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its mechanisms and effects.

Chemical Structure : this compound is chemically described as (6S)-5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol hydrochloride. It exhibits high affinity for dopamine receptors, with Ki values of 13 nM for D2 and 0.71 nM for D3 receptors .

Mechanism of Action :

  • Dopamine Receptor Agonism : Rotigotine acts as a full agonist at dopamine D1, D2, D3, D4, and D5 receptors but shows the highest binding affinity for D3 receptors. It also antagonizes α-2 adrenergic receptors and acts as an agonist at 5-HT1A receptors .
  • Metabolism : The compound undergoes extensive hepatic metabolism primarily via conjugation and N-dealkylation. Its metabolites are predominantly sulfate and glucuronide conjugates .

Pharmacokinetics

Rotigotine's pharmacokinetic profile is characterized by:

  • Bioavailability : Varies by application site; shoulder application shows higher bioavailability than thigh .
  • Half-life : Approximately 5 to 7 hours post-removal of the transdermal patch, with an initial half-life of around 3 hours .
  • Elimination : Primarily excreted via urine (71% as inactive conjugates) and feces (23%) .

Efficacy in Parkinson's Disease

Several studies have demonstrated the efficacy of rotigotine in improving motor functions in patients with PD:

  • Clinical Trials : In a double-blind placebo-controlled trial involving early-stage PD patients, rotigotine significantly improved UPDRS Part III scores compared to placebo (mean difference of -3.55; P = 0.0002) and enhanced sleep quality as measured by PDSS-2 scores (mean difference of -4.26; P < 0.0001) .
  • Long-term Effects : A study assessing the long-term effects of rotigotine showed sustained improvements in motor function over a maintenance phase, with a higher percentage of patients achieving clinical improvement on the Clinical Global Impression Scale compared to those on placebo (57% vs. 30%; P < 0.001) .

Case Studies on Pain Management

Rotigotine has also been investigated for its analgesic properties:

  • Animal Models : Research using carrageenan-induced inflammatory pain models in rats indicated that rotigotine administration resulted in increased withdrawal latency in a dose-dependent manner, suggesting its potential utility in managing pain associated with neuropathic conditions .

Data Tables

The following table summarizes key pharmacological data regarding rotigotine:

ParameterValue
D2 Receptor Ki13 nM
D3 Receptor Ki0.71 nM
BioavailabilityVariable by site
Terminal Half-life5 to 7 hours
Primary MetabolitesSulfate and glucuronide conjugates
Urinary Excretion71% (inactive conjugates)

化学反应分析

Demethylation and Base Liberation

The synthesis begins with 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene , which undergoes demethylation via reflux in 48% HBr to form 2-N-propyl-5-hydroxy tetraline hydrobromide (Compound 5). Liberation of the free base (Compound 6) is achieved using K₂CO₃ in dichloromethane/water .

Reductive Amination

Compound 6 reacts with 2-thienylacetic acid and sodium borohydride in toluene at 80–90°C under nitrogen. This forms a sodium boron hydride complex , leading to reductive amination to yield Rotigotine free base .

ReagentConditionsProduct Yield
2-Thienylacetic acidToluene, 80–90°C, 8h80% (Rotigotine oil)

Salification

Rotigotine free base is converted to the hydrochloride salt using 37% HCl in ethanol. Evaporation yields Rotigotine hydrochloride .

Polymorphic Transformations

This compound exists in two crystalline forms (Form A and Form B ), differentiated by solvent recrystallization:

  • Form A : Ethanol/ethyl acetate cooling .

  • Form B : Ethanol/hexane cooling .

PropertyForm AForm B
IR Peaks (cm⁻¹) 3074, 1732, 7293075, 1733, 728
DSC Onset 108.8°C109.5°C
X-Ray Peaks (2θ) 7.1, 14.5, 20.77.2, 14.6, 20.8

Oxidative Degradation

Exposure to 20% H₂O₂ at 60°C for 30 minutes results in 5.91% degradation , producing sulfoxide and N-oxide derivatives .

Acid/Base Hydrolysis

  • 2N HCl (60°C, 30 min) : 3.87% degradation via cleavage of the thiophene-ethylamine bond .

  • 2N NaOH (60°C, 30 min) : 1.99% degradation through ester hydrolysis .

Thermal and Photolytic Degradation

  • Dry heat (105°C, 6h) : Minimal degradation (0.83%) .

  • UV light (7 days) : 0.97% degradation, likely due to radical formation .

Phase I Metabolism

  • N-Dealkylation : CYP enzymes (CYP3A4, CYP2C19) catalyze N-despropyl and N-desthienylethyl metabolite formation .

  • Oxidation : Minor pathways involve hydroxylation of the tetralin ring .

Phase II Metabolism

  • Sulfation : Sulfotransferases (SULT1A1) conjugate the phenolic -OH group .

  • Glucuronidation : UGT1A1/UGT2B7 mediate glucuronide formation .

MetaboliteEnzymes InvolvedExcretion Route
Sulfate conjugatesSULT1A1Urine (71%)
Glucuronide conjugatesUGT1A1/UGT2B7Feces (23%)

Stability in Formulation

This compound exhibits pH-dependent solubility , with optimal stability at pH 4.8 (0.01N KH₂PO₄ buffer). Degradation under acidic conditions is mitigated by sodium metabisulfite in transdermal patches .

Impurity Profiling

HPLC studies identified key degradation impurities:

  • Impurity A : N-Despropyl rotigotine (oxidative).

  • Impurity B : Thiophene-acetic acid adduct (hydrolytic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotigotine hydrochloride
Reactant of Route 2
Reactant of Route 2
Rotigotine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。